molecular formula C8H5ClFNO2S B1378008 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride CAS No. 1384429-35-9

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B1378008
CAS No.: 1384429-35-9
M. Wt: 233.65 g/mol
InChI Key: OWRQVRQJLXABNC-UHFFFAOYSA-N
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Description

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₅ClFNO₂S and a molecular weight of 233.65 g/mol . This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Cyano-4-fluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO₃H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:

2-Cyano-4-fluoro-6-methylbenzene+ClSO3H2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride+HCl\text{2-Cyano-4-fluoro-6-methylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} 2-Cyano-4-fluoro-6-methylbenzene+ClSO3​H→2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used.

    Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary amines (RNH₂), and secondary amines (R₂NH) are used under mild to moderate conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro derivatives when nitration is performed.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceutical Research: For the synthesis of sulfonamide-based drugs.

    Material Science: In the preparation of functionalized polymers and advanced materials.

    Biological Studies: As a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-fluorobenzene-1-sulfonyl chloride
  • 4-Fluoro-6-methylbenzene-1-sulfonyl chloride
  • 2-Cyano-6-methylbenzene-1-sulfonyl chloride

Uniqueness

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is unique due to the presence of both cyano and fluoro substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRQVRQJLXABNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219747
Record name Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-35-9
Record name Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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